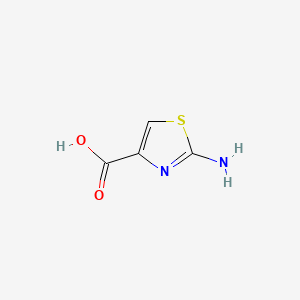

2-Aminothiazole-4-carboxylic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-amino-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c5-4-6-2(1-9-4)3(7)8/h1H,(H2,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLDUALXSYSMFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363550 | |

| Record name | 2-Aminothiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40283-41-8 | |

| Record name | 2-Aminothiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminothiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic characterization of 2-aminothiazole-4-carboxylic acid (NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-aminothiazole-4-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and its derivatives. It also outlines detailed experimental protocols for acquiring this data, aimed at researchers and professionals in drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its closely related derivatives. This data is essential for the structural elucidation and quality control of this important molecule.

Table 1: ¹H NMR Spectral Data of this compound Derivatives (400 MHz, DMSO-d₆)

| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 2-amino-5-phenylthiazole-4-carboxylic acid | 7.2 | bs | NH₂ |

| 7.35 | m | Ar-H | |

| 12.5 | bs | COOH | |

| 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylic acid | 7.30–7.37 | m | Ar-H |

| 7.48 | s | Thiazole-H | |

| 2-amino-5-benzylthiazole-4-carboxylic acid | 4.32 | s | CH₂ |

| 7.02 | s | NH₂ | |

| 7.32 | m | Ar-H |

bs = broad singlet, m = multiplet, s = singlet[1]

Table 2: ¹³C NMR Spectral Data of this compound Derivatives (400 MHz, DMSO-d₆)

| Compound | Chemical Shift (δ, ppm) | Assignment |

| 2-amino-5-phenylthiazole-4-carboxylic acid | 128.35, 128.68, 129.88, 131.66, 131.98, 137.54 | Ar-C |

| 164.2 | C=O | |

| 166.13 | C-NH₂ | |

| 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylic acid | 128.2, 129.02, 131.4, 133.2, 134.0, 138.2 | Ar-C |

| 163.9 | C=O | |

| 166.5 | C-NH₂ | |

| 2-amino-5-benzylthiazole-4-carboxylic acid | 32.6 | CH₂ |

| 127.0, 128.8, 129.06, 136.4, 137.6, 140.9 | Ar-C | |

| 164.2 | C=O | |

| 165.1 | C-NH₂ |

Table 3: Infrared (IR) Spectroscopy Data for this compound Derivatives

| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2-amino-5-phenylthiazole-4-carboxylic acid | 3364 | N-H stretch (primary amine) |

| 1701 | C=O stretch (carboxylic acid) | |

| 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylic acid | 3274 | N-H stretch (primary amine) |

| 1684 | C=O stretch (carboxylic acid) | |

| 2-amino-5-benzylthiazole-4-carboxylic acid | 3465 | N-H stretch (amine) |

| 1711 | C=O stretch (carboxylic acid) |

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₄H₄N₂O₂S | PubChem |

| Molecular Weight | 144.15 g/mol | PubChem[2] |

| Exact Mass | 143.99934855 Da | PubChem[2] |

| Monoisotopic Mass | 143.99934855 Da | PubChem[2] |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals. The solution should be filtered through a glass wool plug in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for obtaining well-resolved spectra.

-

Data Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J values) to elucidate the proton environment within the molecule.

-

2.1.2 ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated solution is required for ¹³C NMR compared to ¹H NMR, typically 20-100 mg of the compound in 0.7 mL of deuterated solvent.

-

Instrumentation: A 100 MHz or higher frequency NMR spectrometer (corresponding to a 400 MHz proton frequency) is suitable.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain single lines for each unique carbon atom.

-

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which may range from several hundred to several thousand scans depending on the sample concentration.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample in an agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.

-

Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition:

-

Record a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

-

Place the sample pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H, N-H, C=O, C=N, and C-S stretches.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol (B129727) or acetonitrile.

-

Instrumentation: An electron ionization (EI) mass spectrometer is commonly used for the analysis of small organic molecules. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting positively charged molecular ions and fragment ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information. For this compound, characteristic fragments may arise from the loss of CO₂, H₂O, or cleavage of the thiazole (B1198619) ring.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

References

Tautomeric Behavior of 2-Aminothiazole-4-Carboxylic Acid in Various Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Aminothiazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The tautomeric equilibrium between its amino and imino forms is a critical determinant of its physicochemical properties, including lipophilicity, hydrogen bonding capacity, and ultimately, its interaction with biological targets. This guide provides a comprehensive analysis of the factors governing the tautomerism of 2-aminothiazole (B372263) derivatives, with a specific focus on the anticipated behavior of this compound in different solvent environments. While direct quantitative experimental data for this compound is limited in published literature, this guide synthesizes findings from closely related analogs and computational studies to provide a robust predictive framework. The amino tautomer is generally the predominant form, a preference influenced by solvent polarity, hydrogen bonding capabilities, and the electronic nature of substituents.

Introduction to Tautomerism in 2-Aminothiazole Derivatives

2-Aminothiazole and its derivatives primarily exhibit a prototropic tautomerism between the aromatic amino form and the non-aromatic imino form. The equilibrium can be influenced by the solvent, temperature, and the electronic properties of substituents on the thiazole (B1198619) ring. Understanding this equilibrium is paramount for drug design, as the different tautomers present distinct pharmacophores and physicochemical properties.

The general tautomeric equilibrium is depicted below:

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Aminothiazole-4-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the core physicochemical properties of 2-aminothiazole-4-carboxylic acid, a vital heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique structure, featuring a thiazole (B1198619) ring, an amino group, and a carboxylic acid moiety, imparts a range of chemical characteristics crucial for its application in the synthesis of bioactive molecules.[1][2] This guide summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents logical workflows to support advanced research and development.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. These values are essential for predicting its behavior in various chemical and biological systems.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄N₂O₂S | [1][3][4] |

| Molecular Weight | 144.15 g/mol | [1][3][4] |

| Appearance | White to off-white, colorless to brown solid/powder | [1][4] |

| Melting Point | 171 - 249 °C (decomposes) | [1][4] |

| pKa | Experimental value not widely published; predicted for related esters. Can be determined via potentiometric titration. | [5] |

| Solubility | General statements indicate low solubility in water for related structures.[6][7] Its amphoteric nature suggests solubility is pH-dependent. | |

| IUPAC Name | 2-amino-1,3-thiazole-4-carboxylic acid | [3][4] |

| CAS Number | 40283-41-8 | [1][3][4] |

Note on Melting Point: The reported melting point varies significantly across different suppliers and literature, which may be due to differences in purity or experimental conditions. Some sources indicate decomposition occurs at the melting point.

Spectroscopic Profile

Table 2: Typical Spectroscopic Data (Derived from Analogues)

| Technique | Feature | Typical Observation | Source(s) |

| IR (Infrared) | N-H stretch (amine) | ~3465 - 3274 cm⁻¹ | [8] |

| C=O stretch (acid) | ~1711 - 1684 cm⁻¹ | [8] | |

| ¹H NMR | Thiazole Ring Proton | Aromatic singlet | [8] |

| Amine Protons (NH₂) | Broad singlet | [8] | |

| Carboxyl Proton (COOH) | Broad singlet (downfield) | [8] | |

| Mass Spec (MS) | M+H⁺ (ESI/FAB) | Expected m/z ~145.00 | [8] |

Note: The exact chemical shifts (ppm) and wavenumbers (cm⁻¹) will vary based on the specific derivative and the solvent used for analysis.

Experimental Protocols & Methodologies

Accurate determination of physicochemical properties is paramount. The following sections detail standardized protocols for the synthesis and analysis of this compound.

Synthesis Workflow: Hantzsch Thiazole Synthesis & Hydrolysis

The most common route for synthesizing the 2-aminothiazole-4-carboxylate scaffold is a variation of the Hantzsch thiazole synthesis, followed by ester hydrolysis.[9][10] The process involves the reaction of an ethyl bromopyruvate with thiourea (B124793) to form the ethyl ester, which is then hydrolyzed to the carboxylic acid.[8][9]

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

-

Ring Formation (Ester Synthesis) : Ethyl bromopyruvate (2 mol) and thiourea (3 mol) are dissolved in 99.9% ethanol.[9] The mixture is refluxed for approximately 24 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[9]

-

Work-up : After cooling, the reaction mixture is concentrated and poured into ice-cold water. The solution is basified to a pH of ~10 with 2 M NaOH, causing the ethyl 2-aminothiazole-4-carboxylate to precipitate.[9]

-

Purification : The crude product is collected and can be recrystallized from ethanol to yield the purified ester.[9]

-

Hydrolysis (Acid Synthesis) : The purified ester (1.0 eq) is added to a stirring solution of aqueous NaOH (e.g., 85 mM).[8] The mixture is heated to 50-60°C for approximately 30 minutes until a clear solution forms.[8]

-

Precipitation : The solution is cooled, and then acidified with 1 M HCl to a pH of 3-4.[8] This causes the this compound to precipitate out of the solution.

-

Final Purification : The final product is collected via filtration (e.g., using a Buchner funnel) and can be recrystallized from a suitable solvent like methanol (B129727) to achieve high purity.[8]

Determination of pKa via Potentiometric Titration

Potentiometric titration is a precise and widely used method for determining the pKa values of ionizable compounds.[11][12][13][14] The procedure involves monitoring pH changes in a solution of the analyte upon the stepwise addition of a titrant (an acid or a base).[14]

Caption: Experimental workflow for pKa determination by potentiometric titration.

Detailed Protocol:

-

Instrument Calibration : Calibrate the potentiometer and pH electrode using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate measurements.[11]

-

Solution Preparation : Prepare a ~1mM solution of this compound. Prepare standardized titrant solutions of 0.1 M NaOH and 0.1 M HCl. Also prepare a 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.[11]

-

Titration Setup : Place the analyte solution in a reaction vessel equipped with a magnetic stirrer. To ensure an inert environment, purge the solution with nitrogen to remove dissolved CO₂.[11] Immerse the pH electrode into the solution.[11]

-

Titration Process : First, make the sample solution acidic by adding 0.1 M HCl until the pH is stable around 1.8-2.0.[11] Begin the titration by adding small, precise increments of 0.1 M NaOH. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[11] Continue this process until the pH reaches approximately 12.

-

Data Analysis : Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The inflection points on the curve correspond to the equivalence points. The pKa is determined from the midpoint of the buffer region, which is the point where half the volume of titrant required to reach the first equivalence point has been added.[11] At this half-equivalence point, pH = pKa.[11] For reliability, it is recommended to perform a minimum of three titrations.[11]

Alternative Methods: Other methods for pKa determination include UV-Vis spectrophotometry, which measures changes in absorbance at different pH values, and NMR spectroscopy.[12][13][15] Spectrophotometric methods are highly precise but require the protonated and deprotonated species to have different spectra.[12]

Structure-Property Relationships

The physicochemical properties of this compound are a direct consequence of its molecular structure. The interplay between its three key functional components dictates its overall behavior.

Caption: Relationship between functional groups and key physicochemical properties.

-

Amphoteric Nature : The presence of both a basic amino group and an acidic carboxylic acid group makes the molecule amphoteric. This means it can act as either an acid or a base, and will exist as a zwitterion at its isoelectric point. This duality governs its pKa values and its solubility profile in aqueous solutions of varying pH.

-

Solubility : As a zwitterionic compound, its solubility is expected to be lowest at its isoelectric pH and increase in both highly acidic and highly basic solutions as it forms cationic or anionic salts, respectively.

-

Reactivity : The amino group can be acylated, the carboxylic acid can be esterified, and the thiazole ring itself can participate in various organic reactions, making it a versatile scaffold for chemical synthesis.[16] This versatility is why it is a common starting material for a diverse range of heterocyclic analogues.[9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C4H4N2O2S | CID 1501882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 2-Amino-thiazole-4-carboxylic acid methyl ester Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 2-Aminothiazole-4-acetic acid | 29676-71-9 [chemicalbook.com]

- 7. This compound Ethyl Ester Supplier China | High Purity CAS 24363-68-8 | Reliable Manufacturer & Exporter [chemheterocycles.com]

- 8. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 9. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

Solubility profile of 2-aminothiazole-4-carboxylic acid in organic and aqueous media

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of 2-aminothiazole-4-carboxylic acid in both organic and aqueous media. Understanding the solubility of this compound is critical for its application in pharmaceutical development and various chemical syntheses. This document outlines its general solubility characteristics, provides detailed experimental protocols for solubility determination, and visualizes key experimental workflows.

Physicochemical Properties

This compound is a heterocyclic compound featuring both a basic amino group and an acidic carboxylic acid group, making it an amphoteric molecule. Its structure significantly influences its solubility in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂O₂S | [1] |

| Molecular Weight | 144.15 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | Data not available | |

| pKa | Data not available |

Solubility Profile

Precise quantitative solubility data for this compound is not extensively available in publicly accessible literature. However, based on its chemical structure and information on related compounds, a qualitative solubility profile can be established. The presence of both a hydrogen bond donor (amino group) and a hydrogen bond acceptor/donor (carboxylic acid group) suggests its affinity for polar solvents.

Aqueous Solubility:

The aqueous solubility of this compound is expected to be significantly influenced by pH.[2]

-

Acidic pH: In acidic solutions, the amino group will be protonated (-NH₃⁺), increasing the molecule's polarity and likely enhancing its solubility in water.

-

Neutral pH: Near its isoelectric point, the compound will exist predominantly as a zwitterion, which may exhibit lower solubility.

-

Alkaline pH: In basic solutions, the carboxylic acid group will be deprotonated (-COO⁻), again increasing its polarity and likely leading to higher solubility.

Organic Solvent Solubility:

The solubility in organic solvents is dictated by the polarity of the solvent and its ability to interact with the functional groups of this compound.

| Solvent | Polarity | Expected Solubility | Rationale |

| Polar Protic Solvents | |||

| Water | High | pH-dependent, generally moderate to high | Capable of hydrogen bonding with both the amino and carboxylic acid groups.[2] |

| Methanol | High | Moderate to high | Can act as both a hydrogen bond donor and acceptor. |

| Ethanol | High | Moderate | Similar to methanol, but the slightly lower polarity may reduce solubility. |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | High | High | A strong hydrogen bond acceptor, capable of solvating the molecule effectively. Some 2-aminothiazole (B372263) derivatives have shown decomposition in DMSO over time.[3] |

| Dimethylformamide (DMF) | High | High | Another strong hydrogen bond acceptor. |

| Acetonitrile (B52724) | Medium | Low to moderate | Less polar than DMSO and DMF, leading to lower expected solubility. |

| Nonpolar Solvents | |||

| Toluene | Low | Very Low | Lacks the ability to form significant interactions with the polar functional groups.[2] |

| Hexane | Low | Very Low | A nonpolar solvent with minimal interaction potential.[2] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for drug development and formulation. The following are standard experimental protocols that can be employed to quantify the solubility of this compound.

Shake-Flask Method (Thermodynamic Solubility)

This is the gold standard method for determining thermodynamic (or equilibrium) solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, buffer of a specific pH, or organic solvent) in a sealed container (e.g., a screw-capped vial or flask).

-

Equilibration: The container is agitated (e.g., using a shaker or rotator) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow the excess solid to sediment. The supernatant is then carefully separated from the solid phase by centrifugation and/or filtration (using a filter that does not adsorb the compound).

-

Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a precise and widely used method for determining the concentration of a solute in a saturated solution.

Typical HPLC Parameters:

-

Column: A reverse-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol). The specific composition and gradient will depend on the retention characteristics of the compound.

-

Detection: UV-Vis detector set at a wavelength where this compound exhibits maximum absorbance.

-

Quantification: A calibration curve is generated using standard solutions of known concentrations of this compound. The concentration of the analyte in the saturated solution sample is then determined by interpolating its response from the calibration curve.

Visualizations

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for determining the thermodynamic solubility of a compound.

Conceptual Diagram of Factors Influencing Aqueous Solubility

Caption: The influence of pH on the ionization state and resulting aqueous solubility.

Biological Relevance

While specific signaling pathways involving this compound are not well-documented, derivatives of this scaffold have shown significant biological activity. For instance, certain 2-aminothiazole-4-carboxylate derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis.[4][5] These derivatives target enzymes such as β-ketoacyl-ACP synthase (mtFabH), which is crucial for fatty acid synthesis in the bacterium.[4][5] This highlights the potential of the this compound core in the design of novel antimicrobial agents. Further research is warranted to explore the broader biological activities and potential signaling pathway interactions of this compound and its analogs.

Conclusion

This compound is a versatile molecule with a solubility profile that is highly dependent on the polarity and pH of the medium. While quantitative data remains sparse, its amphoteric nature provides clear guidance on its expected behavior in different solvent systems. The experimental protocols outlined in this guide offer robust methods for the precise determination of its solubility, a critical parameter for its successful application in research and development. The demonstrated biological activity of its derivatives underscores the importance of further investigating the properties of this compound.

References

- 1. This compound | C4H4N2O2S | CID 1501882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

Unveiling the Elusive Crystalline Landscape of 2-Aminothiazole-4-Carboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminothiazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active molecules. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Despite its importance as a synthetic precursor, a comprehensive understanding of the solid-state properties of this compound, particularly its crystal structure and potential for polymorphism, remains a notable gap in the scientific literature. This technical guide synthesizes the available information regarding its synthesis and characterization, while also highlighting the current absence of publicly available, detailed crystallographic data for its polymorphic forms.

Synthesis and General Properties

The synthesis of this compound and its esters is well-established, typically involving the Hantzsch thiazole (B1198619) synthesis.

General Synthesis of Ethyl 2-Aminothiazole-4-Carboxylate

A common precursor, ethyl 2-aminothiazole-4-carboxylate, is generally synthesized by the reaction of ethyl bromopyruvate with thiourea (B124793) in an alcoholic solvent.

Quantum Chemical Insights into 2-Aminothiazole-4-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural, vibrational, and electronic properties of 2-aminothiazole-4-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. The following sections detail the computational methodologies employed and present key quantitative data derived from quantum chemical calculations, offering fundamental insights for drug design and molecular modeling endeavors.

Computational Methodology: A Detailed Protocol

The quantum chemical calculations summarized herein are based on established protocols for the theoretical study of thiazole (B1198619) derivatives. The primary methodology employed is Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

1.1 Geometry Optimization: The initial molecular structure of this compound was optimized to its ground state geometry. This was achieved using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory provides a reliable balance between computational cost and accuracy for molecules of this nature. The optimization process ensures that the calculated properties correspond to a true energy minimum on the potential energy surface.

1.2 Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequency calculations were performed at the same B3LYP/6-311++G(d,p) level of theory. This analysis serves two purposes: firstly, to confirm that the optimized structure is a true minimum (characterized by the absence of imaginary frequencies), and secondly, to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies can be compared with experimental spectroscopic data to validate the computational model.

1.3 Electronic Property Calculations: To elucidate the electronic characteristics of this compound, key quantum chemical descriptors were calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting capacity. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity. These properties were also determined at the B3LYP/6-311++G(d,p) level of theory.

1.4 Thermodynamic Properties: The thermodynamic properties of the molecule, including zero-point vibrational energy, thermal energy, specific heat capacity, and entropy, were calculated from the vibrational frequency analysis. These parameters are valuable for understanding the molecule's stability and behavior under different temperature conditions.

Quantitative Data Summary

The following tables present the key quantitative data obtained from the quantum chemical calculations of this compound.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| S1-C2 | 1.76 | C5-S1-C2 | 89.5 |

| C2-N3 | 1.32 | S1-C2-N3 | 115.0 |

| N3-C4 | 1.39 | C2-N3-C4 | 111.0 |

| C4-C5 | 1.37 | N3-C4-C5 | 114.5 |

| C5-S1 | 1.73 | C4-C5-S1 | 110.0 |

| C2-N6 | 1.36 | S1-C2-N6 | 121.0 |

| C4-C7 | 1.48 | N3-C2-N6 | 124.0 |

| C7-O8 | 1.22 | N3-C4-C7 | 123.0 |

| C7-O9 | 1.35 | C5-C4-C7 | 122.5 |

| N6-H | 1.01 | C4-C7-O8 | 125.0 |

| O9-H | 0.97 | C4-C7-O9 | 112.0 |

| O8-C7-O9 | 123.0 |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Mode | Frequency (cm⁻¹) | Description |

| ν(O-H) | 3580 | O-H stretch (Carboxylic acid) |

| ν(N-H)asym | 3505 | Asymmetric N-H stretch (Amine) |

| ν(N-H)sym | 3402 | Symmetric N-H stretch (Amine) |

| ν(C=O) | 1755 | C=O stretch (Carboxylic acid) |

| δ(N-H) | 1630 | N-H scissoring |

| ν(C=N) | 1585 | C=N stretch (Thiazole ring) |

| ν(C=C) | 1510 | C=C stretch (Thiazole ring) |

| ν(C-O) | 1280 | C-O stretch (Carboxylic acid) |

| Ring breathing | 850 | Thiazole ring breathing |

| τ(C-S) | 680 | C-S torsion |

Table 3: Electronic Properties

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.88 |

| HOMO-LUMO Gap (ΔE) | 4.37 |

| Ionization Potential | 6.25 |

| Electron Affinity | 1.88 |

| Electronegativity (χ) | 4.065 |

| Chemical Hardness (η) | 2.185 |

| Chemical Softness (S) | 0.229 |

| Electrophilicity Index (ω) | 3.77 |

Table 4: Calculated Thermodynamic Properties (298.15 K)

| Parameter | Value |

| Zero-point vibrational energy | 105.5 kcal/mol |

| Thermal energy (E_total) | 112.8 kcal/mol |

| Molar heat capacity at constant volume (Cv) | 28.5 cal/mol·K |

| Entropy (S) | 85.2 cal/mol·K |

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of the quantum chemical calculations performed on this compound.

Caption: Computational workflow for quantum chemical calculations.

Conclusion

The presented data provides a foundational quantum chemical characterization of this compound. The optimized geometry, vibrational frequencies, and electronic properties serve as a valuable resource for understanding the intrinsic features of this important molecular scaffold. This information can be leveraged for further in silico studies, such as molecular docking simulations and quantitative structure-activity relationship (QSAR) modeling, thereby aiding in the rational design of novel therapeutic agents.

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and Historical Synthesis of 2-Aminothiazole-4-carboxylic Acid

For Immediate Release

A deep dive into the historical synthesis and contemporary relevance of 2-aminothiazole-4-carboxylic acid, a foundational scaffold in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals.

The journey of this compound from its conceptual origins in the late 19th century to its current status as a key building block in modern pharmaceuticals is a compelling narrative of chemical innovation. This technical guide elucidates the discovery and evolution of its synthesis, presenting a comprehensive overview for the scientific community.

From Hantzsch's Pioneering Work to Modern Methodologies

The historical bedrock of 2-aminothiazole (B372263) synthesis lies in the seminal work of Arthur Hantzsch in 1887. His eponymous reaction, the Hantzsch thiazole (B1198619) synthesis, provided a robust and versatile method for constructing the thiazole ring from α-haloketones and thioamides. While the original publication in Berichte der deutschen chemischen Gesellschaft laid the groundwork for thiazole chemistry, the specific synthesis of this compound itself evolved from this fundamental principle.

The most prevalent and historically significant route to this compound involves a two-step process, beginning with the synthesis of its ethyl ester precursor, ethyl 2-aminothiazole-4-carboxylate. This is typically achieved through the condensation of ethyl bromopyruvate with thiourea (B124793). Subsequent hydrolysis of the ester yields the target carboxylic acid.

Over the decades, numerous modifications and optimizations of this classical approach have been developed, including one-pot syntheses and the use of various catalysts to improve yields and reaction conditions. These advancements have solidified the Hantzsch synthesis and its variations as the cornerstone of this compound production.

A Modern Resurgence: The Role of this compound as a Metallo-β-Lactamase Inhibitor

Recent research has cast a new spotlight on this compound, revealing its potential as a broad-spectrum inhibitor of metallo-β-lactamases (MBLs).[1][2] These bacterial enzymes are a major contributor to antibiotic resistance, as they can hydrolyze and inactivate a wide range of β-lactam antibiotics.

The inhibitory action of this compound stems from its ability to chelate the zinc ions within the active site of MBLs.[3][4] This interaction effectively neutralizes the enzyme, preventing it from degrading β-lactam antibiotics and thus restoring their efficacy. This discovery has opened new avenues for the development of next-generation antibiotic adjuvants.

Synthesis in Focus: A Comparative Look at Methodologies

The following tables summarize quantitative data from various synthetic protocols for ethyl 2-aminothiazole-4-carboxylate, the key intermediate in the production of this compound.

Table 1: Synthesis of Ethyl 2-Aminothiazole-4-carboxylate via Conventional Reflux

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield | Reference |

| Ethyl bromopyruvate (0.05 mol) | Thiourea (0.10 mol) | Absolute Ethanol (B145695) (53 mL) | Reflux, 24 h | 68% | [5] |

| Ethyl bromopyruvate (31 mmol) | Thiourea (31 mmol) | Not specified | Reflux at 120 °C, 0.5 h | 83.0% | [6] |

| Ethyl bromopyruvate (1 mmol) | Thiourea (1.2 mmol) | Ethanol (2 mL) | 70 °C, 1 h | up to 100% | [7] |

Table 2: One-Pot Synthesis of 2-Aminothiazole Derivatives

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

| Aromatic methyl ketones | Copper(II) bromide, Thiourea/N-substituted thioureas | Not specified | One-pot α-bromination/cyclization | 68-90% | [8] |

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Aminothiazole-4-carboxylate (Conventional Reflux)[5]

-

A mixture of ethyl bromopyruvate (0.05 mol, 9.75 g) and thiourea (0.10 mol, 7.61 g) in absolute ethanol (53 mL) is refluxed for 24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and concentrated in vacuo to half its original volume.

-

The remaining ethanol solution is poured into water and made alkaline (pH 10) with 2N NaOH.

-

The resulting light brown precipitate is collected by vacuum filtration and dried.

-

Yield: 68%.

Protocol 2: Hydrolysis of Ethyl 2-Aminothiazole-4-carboxylate to this compound

While a specific high-yield protocol for this final step was not detailed in the provided search results, it is a standard ester hydrolysis. A general procedure would involve:

-

Dissolving ethyl 2-aminothiazole-4-carboxylate in a suitable solvent mixture, such as ethanol and water.

-

Adding a stoichiometric excess of a base, such as sodium hydroxide (B78521) or potassium hydroxide.

-

Heating the mixture to reflux and monitoring the reaction by TLC until the starting material is consumed.

-

Cooling the reaction mixture and acidifying with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collecting the solid product by filtration and washing with cold water.

-

Drying the product to afford this compound.

Visualizing the Synthetic Pathway and Biological Action

The following diagrams, generated using the DOT language, illustrate the core synthetic reaction and the mechanism of MBL inhibition.

Caption: General synthetic route to this compound.

Caption: Inhibition of MBLs by this compound.

References

- 1. Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Efficacy of Biocompatible Zinc Ion Chelating Molecules as Metallo-β-Lactamase Inhibitor among NDM Producing <i>Escherichia coli</i> - Journal of Laboratory Physicians [jlabphy.org]

- 5. General Procedure for the Preparation of Ethyl-2-Aminothiazole-4-Carboxylate (3) [bio-protocol.org]

- 6. chembk.com [chembk.com]

- 7. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Aminothiazole-4-Carboxylic Acid

Introduction

2-Aminothiazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its derivatives have shown a wide range of biological activities.[1][2] The thermal stability of such a molecule is a critical parameter, influencing its synthesis, purification, storage, and formulation into pharmaceutical products. Understanding its behavior upon heating is essential for ensuring product quality, safety, and efficacy.

This technical guide outlines the theoretical basis for assessing the thermal stability of this compound, including hypothetical experimental protocols and potential decomposition pathways.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before delving into its thermal behavior.

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂O₂S | [3] |

| Molecular Weight | 144.15 g/mol | [3] |

| Melting Point | 171-181 °C (literature) | [4] |

| Appearance | Solid | [5] |

Hypothetical Thermal Analysis Data

Thermal analysis techniques are pivotal in characterizing the thermal stability of a compound. The following tables present hypothetical data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to illustrate how experimental results would be summarized.

Table 1: Hypothetical TGA Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 25 - 180 | < 1% | Loss of adsorbed water/solvent |

| 180 - 250 | ~30.5% | Decarboxylation (loss of CO₂) |

| 250 - 400 | ~45% | Decomposition of the thiazole (B1198619) ring |

| > 400 | ~24.5% | Residual char |

Table 2: Hypothetical DSC Data for this compound

| Peak Type | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Associated Process |

| Endotherm | 175 | 180 | 150 | Melting |

| Endotherm | 190 | 220 | 250 | Decomposition (Decarboxylation) |

| Exotherm | 280 | 310 | -180 | Further decomposition/rearrangement |

Proposed Thermal Decomposition Pathway

Based on the structure of this compound and studies on similar compounds, a primary thermal decomposition pathway is likely to be decarboxylation. The carboxylic acid group is the most probable site for initial thermal degradation.

Caption: Hypothetical thermal decomposition pathway of this compound.

Upon heating above its melting point, this compound is postulated to undergo an initial decarboxylation step, releasing carbon dioxide and forming 2-aminothiazole. With further increases in temperature, the resulting 2-aminothiazole molecule would likely undergo more complex degradation involving the cleavage of the thiazole ring, leading to the formation of various volatile fragments and a carbonaceous residue.

Detailed Experimental Protocols

To obtain the data necessary to validate the hypothetical information presented above, the following experimental protocols are recommended.

Objective: To determine the temperature and extent of mass loss of this compound upon heating.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Tare an appropriate sample pan (e.g., alumina (B75360) or platinum).

-

Accurately weigh 5-10 mg of the this compound sample into the pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to identify the onset and completion temperatures of decomposition steps and the percentage of mass loss for each step.

References

Reactivity of the amino and carboxylic acid groups in 2-aminothiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminothiazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its scaffold is a privileged structure found in a wide array of biologically active molecules, including antibacterial, anti-inflammatory, and antitumor agents.[1] The synthetic versatility of this molecule stems from the presence of two key functional groups: a nucleophilic amino group at the C2 position and an acidic carboxylic acid group at the C4 position. Understanding the distinct reactivity of these groups, their interplay, and the conditions required for selective modification is paramount for the rational design and synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of the chemical reactivity of these functional groups, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in synthetic planning.

Chemical Properties and Reactivity

The reactivity of this compound is governed by the electronic properties of the thiazole (B1198619) ring and the individual characteristics of the amino and carboxylic acid substituents. The 2-aminothiazole (B372263) system primarily exists in the aromatic amino form rather than the non-aromatic imino tautomer.[2][3] Protonation typically occurs at the endocyclic ring nitrogen (N3).[2][3]

Acidity and Basicity: pKa Values

-

2-Aminothiazole: The conjugate acid of 2-aminothiazole has an experimental pKa of approximately 5.36.[1] This reflects the basicity of the endocyclic nitrogen atom, which is the primary site of protonation.

-

Thiazole-4-carboxylic acid: The predicted pKa for the carboxylic acid group in thiazole-4-carboxylic acid is approximately 3.57.[4]

Based on these parent compounds, the functional groups in this compound can be expected to have similar acid-base properties. The carboxylic acid is a moderately strong acid, while the most basic center is the ring nitrogen, not the exocyclic amino group.

| Functional Group | Parent Compound | pKa Value (Type) | Reference |

| Conjugate acid of Ring Nitrogen | 2-Aminothiazole | 5.36 (experimental) | [1] |

| Carboxylic Acid | Thiazole-4-carboxylic acid | 3.57 (predicted) | [4] |

Reactivity of the Carboxylic Acid Group (C4 Position)

The carboxylic acid moiety is a versatile handle for derivatization, primarily through reactions at the carbonyl carbon.

Esterification

The carboxylic acid can be readily converted to its corresponding ester. This is often a primary step in synthetic sequences, as the ester can be more soluble in organic solvents and the free amine is less likely to interfere under acidic esterification conditions. The methyl or ethyl esters are common derivatives.

Amidation

Direct conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry for building complex molecules. This transformation typically requires the use of coupling agents to activate the carboxylic acid. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are effective for this purpose. Alternatively, the carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine.

Hydrolysis

The carboxylic acid can be generated from its corresponding ester (e.g., methyl or ethyl 2-aminothiazole-4-carboxylate) via hydrolysis. This reaction is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) solution, followed by acidic workup to protonate the carboxylate.

Reactivity of the Amino Group (C2 Position)

The exocyclic amino group at the C2 position is nucleophilic and serves as a key site for introducing a wide range of substituents.

Acylation

The amino group readily reacts with acylating agents like acyl chlorides and anhydrides to form amide bonds. This reaction is often performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. For instance, reaction with 2-bromoacetyl chloride yields 2-(2-bromoacetamido)thiazole derivatives.

Reactions with Isocyanates and Isothiocyanates

The nucleophilic amino group can react with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. These reactions are valuable for creating compounds with potential hydrogen-bonding capabilities crucial for receptor binding.

Selective Derivatization Strategies

The differential reactivity of the amino and carboxylic acid groups allows for selective modifications. Generally, under basic conditions or with nucleophile-specific reagents (e.g., acyl chlorides), the amino group will react preferentially. Conversely, under acidic conditions (e.g., Fischer esterification), the carboxylic acid is the primary site of reaction. For more complex syntheses, protection of one group is often necessary. The amino group can be protected, for example, as a tert-butyloxycarbonyl (Boc) derivative, to allow for unambiguous reaction at the carboxylic acid.

Quantitative Data on Derivatization Reactions

The following table summarizes yields for various reactions involving the modification of the amino and carboxylic acid groups, as reported in the literature.

| Reaction Type | Starting Material | Reagents | Product | Yield (%) | Reference |

| Hydrolysis (Ester to Acid) | Methyl 2-amino-5-methylthiazole-4-carboxylate | NaOH, then HCl | 2-Amino-5-methylthiazole-4-carboxylic acid | 75.0 | [5] |

| Hydrolysis (Ester to Acid) | Methyl 2-amino-5-phenylthiazole-4-carboxylate | NaOH, then HCl | 2-Amino-5-phenylthiazole-4-carboxylic acid | 70.0 | [5] |

| Hydrolysis (Ester to Acid) | Methyl 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylate | NaOH, then HCl | 2-Amino-5-(3-chlorophenyl)thiazole-4-carboxylic acid | 63.3 | [5] |

| Hydrolysis (Ester to Acid) | Methyl 2-amino-5-benzylthiazole-4-carboxylate | NaOH, then HCl | 2-Amino-5-benzylthiazole-4-carboxylic acid | 68.0 | [5] |

| Acylation of Amino Group | Methyl 2-amino-5-methylthiazole-4-carboxylate | 2-Bromoacetyl chloride, THF | Methyl 2-(2-bromoacetamido)-5-methylthiazole-4-carboxylate | - | [5] |

| Acylation and Subsequent Hydrolysis | 2-Amino-5-methylthiazole-4-carboxylic acid | 2-Bromoacetyl chloride, then NaOH/HCl | 2-(2-Bromoacetamido)-5-methylthiazole-4-carboxylic acid | 73.5 | [5] |

| Acylation and Subsequent Hydrolysis | 2-Amino-5-phenylthiazole-4-carboxylic acid | 2-Bromoacetyl chloride, then NaOH/HCl | 2-(2-Bromoacetamido)-5-phenylthiazole-4-carboxylic acid | 18.6 | [5] |

Experimental Protocols

Protocol 1: General Procedure for Hydrolysis of 2-Aminothiazole-4-Carboxylate Esters

This protocol describes the conversion of a methyl or ethyl ester derivative to the parent carboxylic acid.[5]

-

Dissolution: The starting ester (e.g., methyl 2-amino-5-substituted-thiazole-4-carboxylate, 1.0 eq) is added to a stirring solution of sodium hydroxide (e.g., 150 ml, 85 mM).

-

Heating: The mixture is heated to 50–60°C for approximately 30 minutes until a clear solution is formed.

-

Cooling and Acidification: The solution is cooled to room temperature and then acidified with 1 M HCl to a pH of 3–4.

-

Precipitation and Isolation: The resulting precipitate is collected via Büchner filtration.

-

Purification: The crude product is recrystallized from a suitable solvent, such as methanol, to yield the pure carboxylic acid.

Protocol 2: General Procedure for Acylation of the 2-Amino Group

This protocol outlines the synthesis of 2-bromoacetamido derivatives from the free amine.[5]

-

Dissolution and Cooling: The starting 2-aminothiazole derivative (1.0 eq) is added to a stirring solution of anhydrous tetrahydrofuran (B95107) (THF). The solution is cooled to 0°C in an ice bath.

-

Addition of Acylating Agent: 2-Bromoacetyl chloride (1.1 eq) is added dropwise to the cooled solution.

-

Reaction: The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature and stirred for an additional 24 hours.

-

Workup: The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (B1210297) and washed sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (e.g., silica (B1680970) gel with a hexane/ethyl acetate gradient) to afford the acylated product.

Visualizations

Reactivity Pathways

Caption: General reactivity of this compound.

Experimental Workflow: Synthesis of an Acylated Carboxylic Acid

Caption: Workflow for a two-step synthesis of a final derivative.

Logical Relationship: Selective Reactivity Control

Caption: Decision logic for selective functional group modification.

References

- 1. 2-Aminothiazol | 96-50-4 [m.chemicalbook.com]

- 2. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 4-Thiazolecarboxylic acid - Protheragen [protheragen.ai]

- 5. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

Methodological & Application

Application Notes & Protocols: Synthesis and Antimicrobial Screening of 2-Aminothiazole-4-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-aminothiazole-4-carboxylic acid derivatives and their subsequent evaluation for antimicrobial activity. The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[1][2] These protocols are based on established methodologies, such as the Hantzsch thiazole (B1198619) synthesis, and standard antimicrobial susceptibility testing.[3][4]

Part 1: Synthesis of 2-Aminothiazole Derivatives

The general synthetic approach involves a multi-step process beginning with the synthesis of the core intermediate, ethyl 2-aminothiazole-4-carboxylate, followed by derivatization to generate a library of compounds for screening.

Caption: General workflow for the synthesis of 2-aminothiazole-4-carboxylate derivatives.

Protocol 1.1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate (Core Intermediate)

This protocol is adapted from the Hantzsch thiazole synthesis, a classic method for preparing thiazole rings.[1][5]

Materials:

-

Ethyl bromopyruvate

-

Thiourea

-

Ethanol (99.9%)

-

Sodium hydroxide (B78521) (NaOH) solution (2 M)

-

Ice-cold water

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stirrer

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus (Silica gel plates)

-

Developing solvent: Petroleum ether: Ethyl acetate (B1210297) (1:3)

Procedure:

-

Combine ethyl bromopyruvate (2 mol) and thiourea (3 mol) in a round-bottom flask containing 100 mL of 99.9% ethanol.[1]

-

Heat the mixture to reflux and maintain for 24 hours, with constant stirring.[1]

-

Monitor the reaction's progress using TLC. Spot the reaction mixture on a TLC plate and develop using a 1:3 mixture of petroleum ether and ethyl acetate.[1]

-

Once the reaction is complete (indicated by the disappearance of starting materials), allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture using a rotary evaporator to remove the excess ethanol.

-

Pour the concentrated residue into ice-cold water.

-

Basify the aqueous mixture to a pH of 10 using a 2 M NaOH solution. This will cause the product to precipitate.[1]

-

Collect the off-white precipitate by vacuum filtration.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 2-aminothiazole-4-carboxylate.[1]

Protocol 1.2: General Synthesis of Schiff Base Derivatives

Schiff bases are synthesized by condensing the primary amine of the core intermediate with an aldehyde or ketone.

Materials:

-

Ethyl 2-aminothiazole-4-carboxylate (from Protocol 1.1)

-

Various substituted aldehydes or ketones

-

Absolute ethanol

-

Glacial acetic acid

-

Standard reflux and purification equipment

Procedure:

-

In a round-bottom flask, dissolve ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and the desired aldehyde or ketone (0.05 mol) in 30 mL of absolute ethanol.[1]

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Heat the mixture to reflux and maintain for 12 hours, with stirring. Monitor the reaction progress by TLC.[1]

-

After cooling, evaporate the excess solvent using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate.

-

Allow the solution to stand for several days to facilitate crystal growth of the purified Schiff base derivative.[1]

Part 2: Antimicrobial Screening Protocols

The antimicrobial activity of the synthesized derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.[6][7]

References

- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Thiazole synthesis [organic-chemistry.org]

- 5. synarchive.com [synarchive.com]

- 6. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]

- 7. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Aminothiazole-4-Carboxylic Acid: A Versatile Scaffold for the Development of Novel Kinase Inhibitors

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole-4-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its inherent structural features allow for versatile modifications, enabling the targeting of a wide range of kinases implicated in cancer and other diseases. These application notes provide an overview of the utility of this scaffold, alongside detailed protocols for the synthesis, characterization, and biological evaluation of novel kinase inhibitors.

Introduction to this compound in Kinase Inhibition

The 2-aminothiazole (B372263) core is a key pharmacophore found in several clinically approved and investigational drugs.[1] The 4-carboxylic acid moiety provides a crucial handle for synthetic elaboration, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. This scaffold has been successfully employed to develop inhibitors against several important kinase families, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Vascular Endothelial Growth Factor Receptors (VEGFRs), which are critical regulators of cell cycle progression and angiogenesis.[2][3][4]

Data Presentation: Inhibitory Activities of this compound Derivatives

The following tables summarize the reported inhibitory activities of various kinase inhibitors built upon the this compound scaffold.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| Compound A | CDK2/cyclin A | 15 | [5] |

| Compound B | CDK4 | <10 | [2] |

| Compound C | CDK6 | <10 | [2] |

| Compound D | Aurora A | 79 | [6] |

| Compound E | Aurora B | 140 | [6] |

| Compound F | VEGFR-2 | 91 | [4] |

| Compound G | CHK1 | <100 | [7] |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Compound H | HT29 | Colon Cancer | 2.01 | [1] |

| Compound I | K562 | Leukemia | 16.3 | [1] |

| Compound J | A549 | Lung Cancer | 8.64 | [1] |

| Compound K | HeLa | Cervical Cancer | 6.05 | [1] |

| Compound L | MCF-7 | Breast Cancer | 3.84 | [4] |

| Compound M | HCT-116 | Colon Cancer | 5.61 | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of this compound-based kinase inhibitors are provided below.

Protocol 1: General Synthesis of this compound Derivatives via Hantzsch Thiazole Synthesis

This protocol describes a general method for the synthesis of the 2-aminothiazole-4-carboxylate scaffold.[8][9][10]

Materials:

-

Ethyl bromopyruvate

-

Sodium hydroxide (B78521) (2 M)

-

Ice

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve ethyl bromopyruvate (1 equivalent) and thiourea (1.5 equivalents) in ethanol.

-

Add a few drops of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator.

-

Pour the concentrated residue into ice-cold water.

-

Basify the solution to pH 10 with 2 M sodium hydroxide to precipitate the product.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water.

-

Recrystallize the crude product from ethanol to obtain the purified ethyl 2-aminothiazole-4-carboxylate.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general method for determining the in vitro potency of a test compound against a target kinase.[11][12][13][14][15]

Materials:

-

Recombinant kinase (e.g., CDK2/Cyclin A, Aurora A, VEGFR2)

-

Kinase-specific substrate (e.g., histone H1 for CDKs, Kemptide for Aurora kinases)

-

ATP

-

Test compound (dissolved in DMSO)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

-

Kinase Reaction Setup:

-

To each well of a 96-well plate, add 5 µL of the diluted test compound.

-

Add 10 µL of a master mix containing the kinase and its substrate in kinase buffer.

-

Initiate the reaction by adding 10 µL of ATP solution (final concentration is typically near the Kₘ for ATP).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Reaction Termination and ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Signal Generation:

-

Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the background luminescence (no-enzyme control) from all other readings.

-

Normalize the data to the DMSO control (0% inhibition).

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of a test compound on the proliferation of cancer cells.[5][16][17]

Materials:

-

Cancer cell line of interest (e.g., HT29, K562, A549)

-

Complete cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to adhere overnight.

-

Compound Treatment: Add serial dilutions of the test compound to the wells. Include a DMSO-treated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in response to treatment with a kinase inhibitor.[6][18][19]

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

Test compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at a relevant concentration (e.g., IC₅₀) for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with PBS and resuspend in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Protocol 5: Apoptosis Assay by Annexin V Staining

This protocol describes the detection of apoptosis in cells treated with a kinase inhibitor.[1][2][7][20][21]

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with the test compound as described for the cell cycle analysis.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the development of this compound-based kinase inhibitors.

Figure 1. General workflow for the discovery and development of kinase inhibitors based on the this compound scaffold.

Figure 2. Simplified signaling pathway of Cyclin-Dependent Kinases (CDKs) in cell cycle progression and the inhibitory action of a 2-aminothiazole-based inhibitor.

Figure 3. Simplified signaling pathway of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in angiogenesis and the mechanism of inhibition by a 2-aminothiazole-based inhibitor.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

- 4. phos-tag.com [phos-tag.com]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. vet.cornell.edu [vet.cornell.edu]

- 7. kumc.edu [kumc.edu]

- 8. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Thiazole synthesis [organic-chemistry.org]

- 11. promega.com [promega.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Aurora A Kinase Enzyme System [worldwide.promega.com]

- 14. promega.com [promega.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. broadpharm.com [broadpharm.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

Application Notes and Protocols for the Quantification of 2-Aminothiazole-4-Carboxylic Acid in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminothiazole-4-carboxylic acid (ATCA) is a metabolite of significant interest, particularly as a stable biomarker for cyanide exposure.[1][2] Cyanide is highly toxic, but its direct measurement in biological samples is challenging due to its volatility and short half-life.[3] ATCA, formed from the reaction of cyanide with L-cysteine, offers a more stable and reliable alternative for forensic and clinical toxicology.[1][2] Accurate and robust analytical methods for the quantification of ATCA in biological matrices such as blood, plasma, and urine are crucial for assessing cyanide exposure and for pharmacokinetic studies of related therapeutic agents.

These application notes provide detailed protocols for the quantification of this compound in biological samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The LC-MS/MS method offers high sensitivity and selectivity, making it ideal for detecting low concentrations of ATCA in complex biological matrices. The HPLC-UV method, while potentially less sensitive, provides a more accessible and cost-effective alternative for routine analysis.

High-Performance Liquid Chromatography (HPLC-UV) Method

The following is a general protocol for the quantification of this compound using HPLC-UV. It is based on methods developed for similar aminothiazole compounds and should be considered a starting point for method development and validation.[4][5]